tert-butyl 4-(tetrahydro-2H-pyran-4-yl)piperazine-1-carboxylate
Overview
Description
tert-Butyl 4-(tetrahydro-2H-pyran-4-yl)piperazine-1-carboxylate: is a chemical compound with the molecular formula C14H26N2O3 . It belongs to the class of piperazine derivatives, which are known for their diverse applications in medicinal chemistry and organic synthesis .
Scientific Research Applications
Chemistry: In chemistry, tert-butyl 4-(tetrahydro-2H-pyran-4-yl)piperazine-1-carboxylate is used as an intermediate in the synthesis of more complex organic molecules.
Biology and Medicine: In biological and medicinal research, this compound is explored for its potential pharmacological properties. It may be used in the development of new drugs targeting specific biological pathways or receptors .
Industry: In the industrial sector, this compound is utilized in the production of various chemical products. Its unique structure makes it valuable for creating specialized materials and chemicals .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 4-(tetrahydro-2H-pyran-4-yl)piperazine-1-carboxylate typically involves the reaction of piperazine derivatives with tetrahydro-2H-pyran-4-yl compounds under controlled conditions. One common method includes the use of N-Boc piperazine and tetrahydro-2H-pyran-4-yl bromide in the presence of a base such as triethylamine .
Industrial Production Methods: Industrial production methods for this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and purity. The reaction conditions are carefully controlled to ensure the consistency and quality of the final product .
Chemical Reactions Analysis
Types of Reactions: tert-Butyl 4-(tetrahydro-2H-pyran-4-yl)piperazine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: It can be reduced to form different reduced products.
Substitution: It can undergo substitution reactions where functional groups are replaced with other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Various nucleophiles or electrophiles depending on the desired substitution.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized piperazine derivatives, while reduction may produce reduced forms of the compound .
Mechanism of Action
The mechanism of action of tert-butyl 4-(tetrahydro-2H-pyran-4-yl)piperazine-1-carboxylate involves its interaction with specific molecular targets. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
- tert-Butyl 4-(2-ethoxy-2-oxoethyl)piperazine-1-carboxylate
- tert-Butyl 4-(2-hydrazino-2-oxoethyl)piperazine-1-carboxylate
- tert-Butyl 4-(tetrahydro-2H-thiopyran-4-yl)piperazine-1-carboxylate
Uniqueness: tert-Butyl 4-(tetrahydro-2H-pyran-4-yl)piperazine-1-carboxylate is unique due to its specific structural features, which confer distinct chemical and biological properties. Its tetrahydro-2H-pyran-4-yl group provides unique reactivity and interaction potential compared to other similar compounds .
Properties
IUPAC Name |
tert-butyl 4-(oxan-4-yl)piperazine-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H26N2O3/c1-14(2,3)19-13(17)16-8-6-15(7-9-16)12-4-10-18-11-5-12/h12H,4-11H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DSIMMXOFLAHCGT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)C2CCOCC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H26N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.37 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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